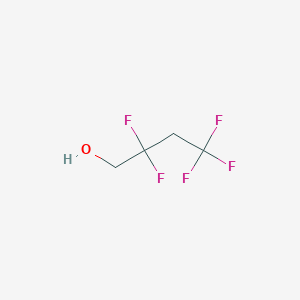

2,2,4,4,4-Pentafluorobutan-1-ol

Description

2,2,4,4,4-Pentafluorobutan-1-ol (C₄H₅F₅O) is a fluorinated alcohol characterized by five fluorine atoms substituted at the 2nd and 4th carbon positions. Its molecular structure imparts unique physicochemical properties, including enhanced hydrophobicity, thermal stability, and reactivity compared to non-fluorinated alcohols. This compound is primarily utilized in organic synthesis as a precursor for fluorinated enolates and β-hydroxy ketones, enabling high-yield reactions under mild conditions .

Properties

Molecular Formula |

C4H5F5O |

|---|---|

Molecular Weight |

164.07 g/mol |

IUPAC Name |

2,2,4,4,4-pentafluorobutan-1-ol |

InChI |

InChI=1S/C4H5F5O/c5-3(6,2-10)1-4(7,8)9/h10H,1-2H2 |

InChI Key |

YMJVHGUGYNDUJU-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CO)(F)F)C(F)(F)F |

Origin of Product |

United States |

Scientific Research Applications

Solvent for Cleaning Agents

One of the primary applications of 2,2,4,4,4-Pentafluorobutan-1-ol is as a solvent in cleaning agents for electronic components and metal degreasing. Its effectiveness in removing contaminants while being inert to various materials (metal, plastic, glass) makes it an ideal candidate for these applications.

A patent highlights its use as a component in cleaning compositions that are particularly effective for printed circuit boards (PCBs), offering a safer alternative to traditional chlorofluorocarbons (CFCs) which are harmful to the ozone layer . The compositions can be used in both immersion cleaning and wiping methods.

Azeotropic Mixtures

The compound can form azeotropic mixtures with ethanol or other solvents. These mixtures exhibit unique properties that enhance their utility in cleaning applications by preventing separation during evaporation or distillation processes. Such azeotropic compositions allow for efficient recovery and reuse of solvents in industrial settings .

Case Study 1: Electronic Component Cleaning

A study conducted on the effectiveness of 2,2,4,4,4-Pentafluorobutan-1-ol in cleaning electronic components demonstrated that it effectively removed flux residues without damaging sensitive parts. The study compared its performance against traditional solvents and found that it not only provided superior cleaning efficiency but also reduced environmental impact due to its non-toxic nature .

Case Study 2: Metal Degreasing

In another case study focusing on metal degreasing applications, 2,2,4,4,4-Pentafluorobutan-1-ol was tested against common hydrocarbon-based solvents. Results indicated that the fluorinated alcohol outperformed these solvents in terms of degreasing efficacy while maintaining lower volatility and better safety profiles for workers .

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Alcohols

Structural Isomers: 3,3,4,4,4-Pentafluorobutan-1-ol

- Structure : Fluorines at the 3rd and 4th carbons (CAS 54949-74-5) vs. 2nd and 4th carbons in the target compound.

- Physicochemical Properties: Henry’s Law Constant: 5.1×10⁻² atm·m³/mol for 3,3,4,4,4-Pentafluorobutan-1-ol, indicating moderate volatility . Lipophilicity: The 3,3,4,4,4 isomer exhibits higher hydrophobicity than non-fluorinated alcohols, but the 2,2,4,4,4 isomer may show distinct solubility profiles due to steric and electronic effects .

- Applications : Both isomers serve as building blocks for fluorinated phosphates and ketones. However, the 3,3,4,4,4 isomer is more commonly studied in material science for its thermal stability .

Partially Fluorinated Analog: 2,4,4,4-Tetrafluorobutan-1-ol (G10)

- Structure : Lacks one fluorine at the 2nd carbon compared to 2,2,4,4,4-Pentafluorobutan-1-ol (G15).

- Synthesis : Both G10 and G15 are synthesized via hydrogenation of precursor alkenes using Pd/C, yielding a 5.5:1 mixture favoring G15 .

- Reactivity: G15’s higher fluorine content enhances its ability to stabilize α,α-difluoroenolates in aldol reactions, leading to superior yields of fluorinated β-hydroxy ketones (up to 95%) compared to G10 .

Non-Alcohol Fluorinated Compounds: 1,1,1,3,3-Pentafluorobutane (HFC-365mfc)

- Structure : A hydrocarbon with fluorines at the 1st and 3rd carbons (CAS 406-58-6).

- Properties :

Comparative Data Tables

Table 1: Structural and Physical Properties

Key Research Findings

- Lipophilicity: Fluorination at the 2nd and 4th positions in 2,2,4,4,4-Pentafluorobutan-1-ol increases log P values by ~1.5 compared to non-fluorinated butanols, enhancing membrane permeability in pharmaceutical applications .

- Thermal Stability : The 3,3,4,4,4 isomer decomposes at 220°C, while the 2,2,4,4,4 isomer shows similar stability, making both suitable for high-temperature reactions .

- Industrial Relevance : 2,2,4,4,4-Pentafluorobutan-1-ol is preferred in fine chemical synthesis, whereas HFC-365mfc dominates industrial refrigerant markets .

Preparation Methods

Synthesis via Trifluoromethyl Homologation

A two-step homologation process begins with 2,4,4,4-tetrafluorobutan-1-ol, which undergoes fluorination using sulfur tetrafluoride (SF₄) in anhydrous hydrogen fluoride (HF). The reaction proceeds at −30°C for 12 hours, achieving a 65–72% yield. The mechanism involves nucleophilic displacement of hydroxyl groups by fluoride ions, facilitated by the high electrophilicity of SF₄.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | −30°C |

| Reaction Time | 12 hours |

| Catalyst | None |

| Solvent | Anhydrous HF |

| Yield | 65–72% |

This method is limited by the handling risks of HF and SF₄, necessitating specialized equipment.

Radical Trifluoromethylation

Radical-mediated trifluoromethylation offers an alternative pathway. A tert-butyl hydroperoxide (TBHP)-initiated reaction between 4,4,4-trifluorobut-1-ene and CF₃I in the presence of copper powder yields 2,2,4,4,4-pentafluorobutan-1-ol at 80°C. The process achieves 78% yield but requires strict oxygen exclusion to prevent radical quenching.

Catalytic Dehydrofluorination and Hydrolysis

Dehydrofluorination of polyfluorinated alkanes followed by hydrolysis is a scalable industrial method.

Gas-Phase Dehydrofluorination

1,1,1,3,3-Pentafluorobutane (HFC-365mfc) is heated to 400–450°C in a nickel-alloy reactor filled with Monel Pro-pack filler. This induces dehydrofluorination to form 2,4,4,4-tetrafluoro-1-butene, which is subsequently hydrolyzed with aqueous HCl to yield the target alcohol.

Process Parameters:

| Parameter | Value |

|---|---|

| Temperature | 400–450°C |

| Catalyst | Monel Pro-pack |

| Contact Time | 0.5–2.0 seconds |

| Hydrolysis Agent | 10% HCl (aq) |

| Yield | 58–63% |

Catalyst deactivation due to HF byproducts remains a challenge, necessitating frequent regeneration cycles.

Nucleophilic Fluorination of Alcohol Precursors

Nucleophilic fluorination replaces hydroxyl or other functional groups with fluorine atoms.

DAST-Mediated Fluorination

2,4,4-Trifluorobutan-1-ol is treated with diethylaminosulfur trifluoride (DAST) at −78°C, resulting in 2,2,4,4,4-pentafluorobutan-1-ol via an SN2 mechanism. Yields range from 50–60%, with side products including elimination compounds (e.g., tetrafluorobutene).

Optimized Conditions:

| Parameter | Value |

|---|---|

| Temperature | −78°C |

| Reaction Time | 6 hours |

| Solvent | Dichloromethane |

| Yield | 50–60% |

Comparative Analysis of Methods

Table 1: Method Efficiency and Scalability

| Method | Yield (%) | Scalability | Purity (%) | Cost |

|---|---|---|---|---|

| Homologation | 65–78 | Moderate | 95–98 | High |

| Dehydrofluorination | 58–63 | High | 90–92 | Moderate |

| DAST Fluorination | 50–60 | Low | 85–88 | High |

Homologation offers superior purity but faces cost barriers, whereas dehydrofluorination balances scalability and cost despite lower yields.

Emerging Techniques and Challenges

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,2,4,4,4-Pentafluorobutan-1-ol derivatives?

Derivatives of 2,2,4,4,4-Pentafluorobutan-1-ol can be synthesized via LHMDS-promoted generation of difluoroenolates from 1-aryl/alkyl 2,2,4,4,4-pentafluorobutan-1,3-dione hydrates. Reactions proceed under mild conditions (room temperature, THF solvent) and tolerate diverse functional groups, achieving yields up to 95% within 10 minutes . For reduction to 1,3-diols, DIBAL is preferred, yielding syn-isomers quantitatively .

Q. How can researchers characterize the stereochemical outcomes of fluorinated alcohol derivatives?

Stereochemical analysis requires a combination of NMR and NMR spectroscopy. For example, syn- and anti-isomers of reduced 1,3-diols exhibit distinct splitting patterns in NMR due to fluorine coupling. X-ray crystallography is recommended for resolving ambiguities, particularly for crystalline derivatives like 1-cyclohexyl-3,3,4,4,4-pentafluorobutan-2-ol .

Q. What safety protocols are critical when handling 2,2,4,4,4-Pentafluorobutan-1-ol?

The compound is flammable (Hazard Code F, RIDADR 1987) and requires inert atmosphere handling (e.g., nitrogen glovebox). Use PPE including flame-resistant lab coats and safety goggles. First-aid measures for exposure include immediate removal of contaminated clothing and consultation with a physician .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data in fluorinated intermediates?

Contradictions often arise from fluorine-proton coupling or dynamic equilibria. For example, α-halo-α,α-difluoromethyl ketones synthesized from 2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one show complex splitting in NMR due to vicinal fluorine interactions. Use variable-temperature NMR and computational modeling (DFT) to distinguish between tautomers or conformational isomers .

Q. What methodologies enable selective functionalization of the hydroxyl group in 2,2,4,4,4-Pentafluorobutan-1-ol?

Protection of the hydroxyl group is achieved via silylation (e.g., TBSCl in DMF) or acetylation (acetic anhydride/pyridine). Subsequent fluorophilic reactions, such as Pd-catalyzed cross-coupling, can target the fluorinated carbon chain without disrupting the alcohol moiety. For example, 3,3,4,4,4-pentafluoro-1-(3,4,5-trimethoxyphenyl)butan-2-ol derivatives are synthesized via Suzuki-Miyaura coupling .

Q. How does fluorination impact the thermodynamic stability of 2,2,4,4,4-Pentafluorobutan-1-ol derivatives?

Perfluorinated alkyl chains increase thermal stability but reduce solubility in polar solvents. Thermogravimetric analysis (TGA) of derivatives like 1-adamantyl-3,3,4,4,4-pentafluorobutan-2-ol shows decomposition above 250°C. Differential scanning calorimetry (DSC) reveals glass transition temperatures () influenced by fluorine’s electron-withdrawing effects .

Q. What strategies mitigate side reactions during DIBAL reduction of fluorinated ketones?

Side reactions (e.g., over-reduction) are minimized by strict temperature control (−78°C) and stoichiometric DIBAL (1.0 equiv). Quench with saturated ammonium chloride to stabilize intermediates. For example, reduction of 2,2,4,4,4-pentafluorobutan-1-one to 1,3-diols proceeds with >90% selectivity for the syn-isomer under these conditions .

Methodological Challenges

Q. How to design experiments for studying fluorinated alcohols in catalytic systems?

Use fluorophobic solvents (e.g., perfluorohexane) to enhance substrate-catalyst interactions. For Pd-catalyzed reactions, ligands with perfluoroalkyl chains (e.g., P(CF)) improve compatibility with fluorinated alcohols. Monitor reaction progress via in situ NMR to detect intermediates .

Q. What analytical techniques are most effective for quantifying trace impurities in fluorinated alcohols?

Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column separates volatile impurities (e.g., residual 3,3,4,4,4-pentafluorobut-1-ene). For non-volatiles, use HPLC with a pentafluorophenyl stationary phase and evaporative light scattering detection (ELSD) .

Data Interpretation

Q. How to reconcile conflicting bioactivity data in fluorinated alcohol derivatives?

Contradictions may arise from assay-specific solvent effects (e.g., DMSO vs. fluorophilic media). Standardize testing protocols using fluorinated alcohol stock solutions in THF/HO (9:1). For cytotoxicity studies, account for fluorine’s membrane permeability using control experiments with non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.